1-(2-(2-Azidoethoxy)ethoxy)butane

Description

Structural Characteristics and Nomenclature

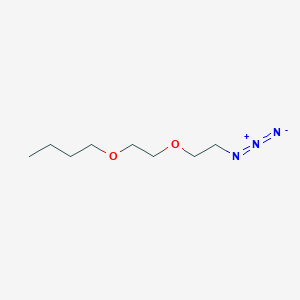

This compound is identified by the Chemical Abstracts Service (CAS) number 1257585-54-8. The compound possesses a molecular formula of C8H17N3O2 with a corresponding molecular weight of 187.24 grams per mole. The structure features a butane chain (C4H9-) connected to two ethoxy (-OCH2CH2-) groups, terminating with an azide functional group (-N3). This arrangement creates a linear molecule with significant flexibility due to the ether linkages.

The International Union of Pure and Applied Chemistry (IUPAC) name "this compound" describes the molecular connectivity, starting from the butane chain and following through the ethoxy groups to the terminal azide. The canonical Simplified Molecular Input Line Entry System (SMILES) notation for this compound is CCCCOCCOCCN=[N+]=[N-], which provides a linear text representation of its chemical structure.

The compound's structure contains several key functional elements: the azide group (-N3), which consists of three linearly arranged nitrogen atoms with formal charges; the ether linkages (-O-), which contribute to the compound's solubility characteristics; and the butane chain, which provides hydrophobicity to one end of the molecule. The combination of these structural features results in an amphiphilic molecule with unique chemical reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H17N3O2 |

| Molecular Weight | 187.24 g/mol |

| Physical State | Liquid (at 20°C) |

| InChI | InChI=1S/C8H17N3O2/c1-2-3-5-12-7-8-13-6-4-10-11-9/h2-8H2,1H3 |

| InChI Key | AUIPHNJFSJAPAG-UHFFFAOYSA-N |

Historical Context and Discovery

The development of this compound is closely tied to the broader evolution of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction. The concept of click chemistry was introduced in the early 2000s, emphasizing reactions that are high-yielding, wide in scope, create minimal byproducts, and are stereospecific.

While specific information about the first synthesis of this compound is limited in the available literature, similar azidoethoxy compounds have been synthesized through well-established routes. For example, the synthesis of related compounds such as 2-[2-(2-azidoethoxy)ethoxy]ethanol typically involves the reaction of corresponding chloro or tosylate precursors with sodium azide. The synthetic pathway for this compound likely follows similar methodology, starting with the appropriate butoxy-terminated precursor.

The development of such azide-functionalized ethers gained significant momentum as click chemistry applications expanded into diverse fields including bioconjugation, materials science, and drug discovery. The incorporation of polyethylene glycol (PEG)-like segments in these molecules was particularly important for enhancing water solubility and biocompatibility of the resulting conjugates.

Significance in Organic and Click Chemistry

This compound plays an important role in click chemistry, particularly in the copper-catalyzed Huisgen 1,3-dipolar cycloaddition reaction between azides and terminal alkynes. This reaction exemplifies the concept of click chemistry, fulfilling criteria such as high yield, regiospecificity, mild reaction conditions, and minimal purification requirements.

The azide functionality in this compound reacts with terminal alkynes to form 1,2,3-triazole linkages. This reaction is highly efficient and proceeds under various conditions, including aqueous environments and physiological pH, making it suitable for bioconjugation applications. The mechanism involves the formation of a copper-acetylide complex, followed by coordination with the azide and subsequent cycloaddition to form the triazole ring.

The significance of this compound extends to several key research areas:

Bioconjugation: The compound serves as a linker for attaching molecules to biomolecules such as proteins and nucleic acids.

Organic Synthesis: It functions as a building block for constructing complex molecules, particularly through click chemistry.

Block Copolymer Synthesis: The compound and similar azide-containing molecules have revolutionized block copolymer synthesis due to their high reaction efficiency and functional group tolerance.

Drug Delivery Systems: Research continues into the potential application of this compound in modifying nanoparticles for targeted drug delivery.

The 1,2,3-triazole formed through click reactions with this compound bears physicochemical resemblance to amide bonds but offers enhanced stability against hydrolysis and enzymatic degradation. This makes such linkages particularly valuable for applications requiring stability under biological conditions.

Table 2: Advantages of this compound in Click Chemistry Applications

| Advantage | Description |

|---|---|

| Reaction Efficiency | Forms stable products with very high yields |

| Versatility | Compatible with various solvents including water |

| Mild Conditions | Reactions proceed at room temperature and physiological pH |

| Regioselectivity | Forms exclusively 1,4-substituted triazoles with copper catalysis |

| Functional Group Compatibility | Tolerates various functional groups without protection steps |

Position in Azidoethoxy Compound Classification

This compound belongs to a broader family of azidoethoxy compounds that function as azide linkers in chemical biology and materials science. Within this classification, compounds are typically differentiated based on their terminal groups, chain length, and the number of ethylene glycol units.

Compared to other azide-terminated compounds, this compound is distinguished by its butyl terminal group, which provides increased hydrophobicity compared to shorter alkyl chains or methyl-terminated analogues like 1-azido-2-(2-(2-ethoxyethoxy)ethoxy)ethane. This structural feature influences its solubility profile, making it more soluble in organic solvents while maintaining reasonable water solubility due to the internal ethylene glycol units.

When positioned among similar azide linkers, this compound offers a balance between hydrophilicity and hydrophobicity. For comparison:

1-Azido-2-[2-(2-azidoethoxy)ethoxy]ethane features azide groups at both termini, enabling bifunctional crosslinking applications.

2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane-1-thiol incorporates a thiol group at one terminus, allowing orthogonal conjugation strategies through both azide-alkyne cycloaddition and thiol-based chemistry.

2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethanol terminates with a hydroxyl group, enabling further functionalization through esterification or other reactions.

1-Azido-2-(2-(2-fluoroethoxy)ethoxy)ethane contains a fluoro-substituted ethoxy unit, potentially useful for radiochemical applications.

Table 3: Comparison of this compound with Related Azide Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Terminal Groups | Applications |

|---|---|---|---|---|

| This compound | C8H17N3O2 | 187.24 | Butyl, Azide | Click chemistry, Bioconjugation |

| 1-Azido-2-[2-(2-azidoethoxy)ethoxy]ethane | C6H12N6O2 | 200.20 | Azide, Azide | Crosslinking, Bifunctional linker |

| 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane-1-thiol | C8H17N3O3S | 235.31 | Thiol, Azide | Orthogonal bioconjugation |

| 2-[2-(2-azidoethoxy)ethoxy]ethanol | C6H13N3O3 | 175.19 | Hydroxyl, Azide | Functionalization platform |

| 1-Azido-2-(2-(2-fluoroethoxy)ethoxy)ethane | C6H12FN3O2 | 177.18 | Fluoro-ethyl, Azide | Radiochemical applications |

The classification of these compounds also extends to their applications in pharmaceutical and biomedical research, where factors such as water solubility, membrane permeability, and biocompatibility become critical. The diverse range of azidoethoxy compounds enables researchers to select linkers with properties tailored to specific applications, from drug delivery systems to surface modification of materials.

Properties

IUPAC Name |

1-[2-(2-azidoethoxy)ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2/c1-2-3-5-12-7-8-13-6-4-10-11-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUIPHNJFSJAPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Reaction Scheme:

$$

\text{R-CH}2\text{-Cl} + \text{NaN}3 \rightarrow \text{R-CH}2\text{-N}3 + \text{NaCl}

$$

where R represents the 2-(2-ethoxy)ethoxybutane moiety.

Detailed Preparation Method

Starting Materials

- 2-(2-(2-Chloroethoxy)ethoxy)butane or closely related chloroalkyl ethers serve as the alkylating agents.

- Sodium azide (NaN3) is the nucleophile.

- Dimethylformamide (DMF) is the preferred polar aprotic solvent facilitating azide substitution.

Reaction Conditions

- The chloroalkyl ether and sodium azide are typically combined in DMF.

- The reaction mixture is stirred at elevated temperatures, commonly around 90–100°C.

- Reaction time ranges from overnight (12–24 hours) to ensure complete conversion.

Work-Up and Purification

- After completion, the mixture is cooled and subjected to aqueous work-up.

- Organic solvents such as dichloromethane or diethyl ether are used to extract the product.

- The combined organic layers are dried over anhydrous sodium sulfate.

- Final purification is achieved by distillation or column chromatography to isolate pure this compound as a yellow oil or liquid.

Example Procedure

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2-(2-(2-Chloroethoxy)ethoxy)butane (e.g., 25 g) + Sodium azide (14.5 g) in DMF (250 mL) | Stir at 90–100°C overnight |

| 2 | Cool reaction mixture, filter, evaporate DMF under vacuum | Obtain crude azido compound |

| 3 | Extract residue with dichloromethane (200 mL), wash with water (75 mL) | Remove inorganic salts and impurities |

| 4 | Dry organic layer over Na2SO4, evaporate solvent | Isolate purified this compound |

This method typically yields the azido compound in high purity and yield (>85%) as confirmed by NMR and IR spectroscopy.

Alternative Synthetic Routes and Modifications

Tosylate Intermediate Route

- The hydroxy precursor 2-(2-(2-hydroxyethoxy)ethoxy)butane can be converted to the corresponding tosylate using p-toluenesulfonyl chloride and base (NaOH) at 0°C to room temperature.

- The tosylate intermediate is then reacted with sodium azide in THF or DMF at 40–50°C for 48–96 hours.

- This method provides an alternative pathway, sometimes improving yield or selectivity.

Aqueous Media and Phase Transfer Catalysis

- Some literature reports the use of aqueous media with phase transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate azide substitution at milder conditions.

- This approach can reduce solvent toxicity and improve environmental profile but may require longer reaction times.

Reaction Monitoring and Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm substitution by disappearance of chloroalkyl signals and appearance of azidoalkyl signals.

- IR Spectroscopy: Characteristic azide stretch near 2100 cm^-1 confirms azido group presence.

- Mass Spectrometry: Confirms molecular weight consistent with azido product.

- Yield: Typical isolated yields range from 85% to 95% depending on scale and purification.

Summary Table of Preparation Methods

| Method | Starting Material | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct azide substitution | 2-(2-(2-Chloroethoxy)ethoxy)butane | DMF | 90–100°C | Overnight (12-24h) | 85–90 | Most common and straightforward method |

| Tosylate intermediate substitution | 2-(2-(2-Hydroxyethoxy)ethoxy)butane (tosylated) | THF or DMF | 40–50°C | 48–96h | 80–88 | Alternative route, requires tosylation |

| Aqueous phase transfer catalysis | Chloroalkyl ether + NaN3 + PTC | Water/organic | 50–70°C | 24–48h | 70–80 | Environmentally friendlier, longer time |

Research Findings and Industrial Considerations

- Industrial synthesis often employs continuous flow reactors for improved heat and mass transfer, leading to higher yields and reproducibility.

- The azido group’s reactivity allows subsequent functionalization via click chemistry, making the compound valuable as a synthetic intermediate.

- Reaction scalability and solvent recovery are critical factors in industrial applications.

- Safety precautions are essential due to the toxicity and explosive nature of azides.

Chemical Reactions Analysis

1-(2-(2-Azidoethoxy)ethoxy)butane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include triphenylphosphine and water, leading to the formation of amines.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Click Chemistry: This compound is often used in click chemistry reactions, particularly in the formation of triazoles through cycloaddition reactions with alkynes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group typically yields the corresponding amine.

Scientific Research Applications

1-(2-(2-Azidoethoxy)ethoxy)butane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through click chemistry.

Biology: The compound is employed in bioconjugation techniques, where it is used to label biomolecules such as proteins and nucleic acids.

Medicine: Research is ongoing into its potential use in drug delivery systems, where it can be used to modify the surface of nanoparticles for targeted drug delivery.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-(2-(2-Azidoethoxy)ethoxy)butane exerts its effects is primarily through its azido group. The azido group is highly reactive and can participate in various chemical reactions, including cycloaddition and reduction. In biological systems, the compound can be used to modify biomolecules through click chemistry, where it forms stable triazole linkages with alkynes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-(2-(2-Azidoethoxy)ethoxy)butane with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₈H₁₇N₃O₂ | 187.24 | Not explicitly listed | Azide, ether, butane chain |

| 2-[2-(2-Azidoethoxy)ethoxy]ethanol | C₆H₁₃N₃O₃ | 175.19 | 86520-52-7 | Azide, ether, terminal -OH |

| Amino-PEG3-C2-Azido | C₈H₁₈N₄O₃ | 218.25 | 134179-38-7 | Azide, ether, primary amine |

| 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane | C₁₄H₂₈N₆O₅ | 360.42 | 356046-26-9 | Two azides, multiple ethers |

Key Observations :

- Chain Length and Terminal Groups: The target compound’s butane chain distinguishes it from PEG-based analogs (e.g., 2-[2-(2-Azidoethoxy)ethoxy]ethanol), which have shorter hydrocarbon chains but similar azide-terminated ethoxy units .

- Reactivity : The presence of a terminal azide in all listed compounds enables participation in click chemistry, but the butane chain in the target compound may confer higher hydrophobicity compared to PEG derivatives .

Reactivity Comparison :

- Azide-Alkyne Cycloaddition : All azide-containing compounds undergo strain-promoted or copper-catalyzed cycloadditions. However, steric hindrance in the target compound’s butane chain may slow reaction kinetics compared to linear PEG-azides .

- Stability: The target compound is stable under normal conditions but incompatible with strong acids, bases, and reducing agents, similar to other azido ethers .

Biological Activity

1-(2-(2-Azidoethoxy)ethoxy)butane is a compound that has garnered interest in the fields of organic synthesis and biological research due to its unique azido functional group. This compound is primarily used as a building block in organic chemistry and has potential applications in bioconjugation and drug delivery systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C6H13N3O3

- CAS Number : 1257585-54-8

The compound is synthesized through a multi-step process involving the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide, typically in dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is largely attributed to its azido group, which is highly reactive and can participate in various chemical reactions, including:

- Click Chemistry : The azido group can react with alkynes to form stable triazole linkages, facilitating bioconjugation with biomolecules such as proteins and nucleic acids.

- Reduction Reactions : The azido group can be reduced to an amine using reducing agents, which may alter the compound's biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across several domains:

Table 1: Summary of Biological Activities

Experimental Evidence

In laboratory settings, this compound has been shown to interact with various cellular components. For instance, its use in click chemistry allows for the attachment of therapeutic agents to cellular targets, enhancing specificity and reducing side effects associated with traditional therapies .

Example Study

A study investigated the use of this compound in bioconjugation processes. The findings indicated that when combined with alkynes, the compound formed stable triazoles that could effectively label proteins without significantly altering their biological activity. This property is crucial for developing targeted therapies where precision is paramount .

Q & A

Q. What are the key considerations for synthesizing 1-(2-(2-Azidoethoxy)ethoxy)butane in a laboratory setting?

Synthesis should prioritize controlled reaction conditions due to the azide group’s thermal instability and potential explosiveness. A stepwise etherification approach is recommended:

- Step 1 : Prepare the precursor alkoxy intermediate via nucleophilic substitution (e.g., Williamson ether synthesis) under anhydrous conditions.

- Step 2 : Introduce the azide group using sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at moderate temperatures (40–60°C).

- Safety : Conduct reactions in a fume hood with blast shields, and avoid concentrated azide solutions or rapid heating .

- Purification : Use column chromatography or distillation to isolate the product, verified by NMR (e.g., δ ~3.6–3.8 ppm for ether linkages) and FTIR (azide stretch at ~2100 cm⁻¹) .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

A multi-technique approach ensures accurate characterization:

- Spectroscopy :

- ¹H/¹³C NMR : Identify ether (–O–) and azide (–N₃) moieties via chemical shifts and coupling patterns.

- FTIR : Confirm azide presence via the characteristic –N₃ absorption band.

- Chromatography : Use GC-MS or HPLC to assess purity and detect byproducts.

- Thermal Analysis : Conduct DSC/TGA to evaluate decomposition thresholds (critical due to azide instability) .

- Physical Properties : Measure boiling point, density, and solubility in common solvents (e.g., DCM, THF) for reaction optimization .

Q. What safety protocols are essential for handling this compound?

Limited toxicity data necessitate stringent precautions:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use explosion-proof equipment in synthesis areas.

- Storage : Keep in airtight, light-resistant containers at ≤4°C, away from reducing agents or heat sources.

- Spill Management : Neutralize azide-containing spills with dilute sodium hypochlorite (bleach) to minimize explosive risks .

- Emergency Response : Maintain access to eyewash stations and fire extinguishers (CO₂ or dry chemical). Avoid water jets during fire incidents .

Advanced Research Questions

Q. How can the reactivity of the azide group in this compound be leveraged for polymer functionalization?

The compound’s azide enables "click chemistry" applications:

- Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : React with terminal alkynes to form triazole-linked polymers. Optimize catalyst loading (e.g., CuSO₄/sodium ascorbate) and solvent polarity (e.g., DMSO/H₂O mixtures) to enhance yield.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Use dibenzocyclooctyne (DBCO) derivatives for metal-free conjugation in sensitive biological systems.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to quantify azide consumption rates .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a tiered approach inspired by long-term ecotoxicological frameworks:

- Phase 1 (Lab-Scale) :

- Hydrolysis : Expose the compound to buffered solutions (pH 4–9) at 25–50°C; analyze degradation products via LC-MS.

- Photolysis : Simulate UV exposure (e.g., 254 nm) to assess photodegradation pathways.

- Phase 2 (Ecosystem Modeling) :

- Use soil column experiments to evaluate mobility and bioaccumulation potential.

- Apply OECD 301/302 guidelines for aerobic/anaerobic biodegradability testing .

- Theoretical Modeling : Deploy QSAR (Quantitative Structure-Activity Relationship) models to predict persistence and toxicity .

Q. How can contradictions in stability data for this compound be resolved?

Methodological inconsistencies often arise from variable experimental conditions:

- Controlled Stability Studies :

- Store samples under inert atmospheres (N₂/Ar) and monitor azide decomposition via iodometric titration.

- Compare thermal stability across solvents (e.g., ethers vs. hydrocarbons) using accelerated aging tests (40–80°C).

- Data Harmonization : Cross-reference findings with structurally analogous azido-ethers (e.g., 2-azidoethoxyethanol) to identify trends.

- Error Analysis : Quantify measurement uncertainties in spectroscopic/ chromatographic methods using calibration standards .

Q. What theoretical frameworks guide the study of this compound’s molecular interactions?

Link research to established chemical theories:

- Molecular Orbital Theory : Predict azide reactivity using HOMO/LUMO calculations (e.g., DFT at B3LYP/6-31G* level).

- Solvent Effects : Apply Hansen solubility parameters to optimize reaction media for solubility and stability.

- Kinetic Modeling : Use Eyring equations to correlate temperature-dependent reaction rates with activation parameters .

Methodological Guidance

Q. How to design a research proposal for novel applications of this compound?

- Literature Gap Analysis : Identify understudied areas (e.g., bioorthogonal labeling in live-cell imaging) through systematic reviews of azide-functionalized ethers .

- Hypothesis Formulation : Frame questions around structure-activity relationships (e.g., "How does ether chain length affect click-reaction efficiency?").

- Experimental Validation : Propose pilot studies (e.g., small-scale CuAAC trials) with defined success metrics (e.g., ≥90% conversion via NMR) .

Q. What advanced techniques can elucidate degradation mechanisms of this compound in aqueous environments?

- High-Resolution Mass Spectrometry (HRMS) : Track transformation products (e.g., amines, nitriles) with isotopic labeling (¹⁵N-azide).

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during photolytic degradation.

- Computational Chemistry : Simulate hydrolysis pathways using molecular dynamics (MD) software (e.g., GROMACS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.